molecular formula C6H8N2O B112672 (4e)-4-Imino-3-methylpyridin-1(4h)-ol CAS No. 4832-24-0

(4e)-4-Imino-3-methylpyridin-1(4h)-ol

Cat. No.: B112672
CAS No.: 4832-24-0
M. Wt: 124.14 g/mol
InChI Key: DENSTGVWCDAJCL-UHFFFAOYSA-N
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Description

(4e)-4-Imino-3-methylpyridin-1(4h)-ol: is a heterocyclic organic compound with a pyridine ring structure This compound is characterized by the presence of an imino group at the fourth position and a hydroxyl group at the first position, along with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 3-methylpyridine: One common method involves the nitration of 3-methylpyridine to form 3-methyl-4-nitropyridine. This intermediate is then reduced to 3-methyl-4-aminopyridine, which undergoes further reaction with hydroxylamine to yield (4e)-4-Imino-3-methylpyridin-1(4h)-ol.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridine ring with the imino and hydroxyl groups in the correct positions.

Industrial Production Methods: Industrial production typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4e)-4-Imino-3-methylpyridin-1(4h)-ol can undergo oxidation reactions, often leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group, resulting in 4-amino-3-methylpyridin-1(4h)-ol.

    Substitution: The compound can participate in substitution reactions, particularly at the imino and hydroxyl positions, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: 4-amino-3-methylpyridin-1(4h)-ol.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates.

    Biomolecular Interactions: The compound can be used in studies of biomolecular interactions, particularly those involving pyridine-containing molecules.

Medicine:

    Drug Development: Its derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

    Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4e)-4-Imino-3-methylpyridin-1(4h)-ol exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The imino and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds or coordinating with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

    4-Imino-3-methylpyridine: Lacks the hydroxyl group, which affects its reactivity and applications.

    3-Methylpyridin-1-ol: Lacks the imino group, resulting in different chemical properties and biological activities.

    4-Amino-3-methylpyridin-1(4h)-ol: The amino group provides different reactivity compared to the imino group.

Uniqueness: (4e)-4-Imino-3-methylpyridin-1(4h)-ol is unique due to the presence of both the imino and hydroxyl groups in specific positions on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-hydroxy-3-methylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-4-8(9)3-2-6(5)7/h2-4,7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENSTGVWCDAJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=CC1=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289712
Record name (4e)-4-imino-3-methylpyridin-1(4h)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4832-24-0
Record name NSC63057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4e)-4-imino-3-methylpyridin-1(4h)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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